(9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate hydrochloride
Description
This compound features a bicyclo[3.3.1]nonane scaffold with a 3-oxa-7,9-diazabicyclo core. The (9H-fluoren-9-yl)methyl (Fmoc) group serves as a protecting agent for the secondary amine, while the hydrochloride salt enhances solubility in polar solvents. The Fmoc group is widely used in peptide synthesis due to its stability under acidic conditions and selective cleavage under basic conditions (e.g., piperidine) .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3.ClH/c24-21(23-14-9-22-10-15(23)12-25-11-14)26-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-8,14-15,20,22H,9-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITYSEIPPUMOHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, often involving the reaction of fluorene derivatives with appropriate bicyclic diazabicyclo intermediates. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to ensure the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and amines.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Medicinal Chemistry
FMD has been studied for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its ability to modulate biological pathways makes it a candidate for:
- Anticancer Agents : Research indicates that compounds similar to FMD exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
- Neuropharmacology : FMD may have implications in treating neurological disorders due to its interaction with neurotransmitter systems, particularly in the modulation of serotonin and dopamine receptors .
Synthesis of Novel Compounds
FMD serves as an intermediate in the synthesis of other complex molecules. Its unique bicyclic structure allows for:
- Diverse Functionalization : Researchers can modify the compound to create derivatives with enhanced biological activity or selectivity .
- Building Blocks for Drug Development : FMD derivatives are being explored as building blocks for new therapeutic agents targeting specific diseases .
Material Science
The compound's properties extend beyond biological applications:
- Polymer Chemistry : FMD can be used in the synthesis of polymers that exhibit specific characteristics such as increased thermal stability and mechanical strength .
- Nanotechnology : Its ability to form stable complexes with metals makes it useful in the development of nanomaterials for drug delivery systems and imaging applications .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which it is used, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane
- Structural Difference : The tert-butoxycarbonyl (Boc) group replaces the Fmoc group.
- Key Properties :
- Boc is stable under basic conditions but cleaved via strong acids (e.g., trifluoroacetic acid).
- Lower steric bulk compared to Fmoc, facilitating reactions in constrained environments.
- Applications : Preferred in solution-phase synthesis where orthogonal protection with acid-labile groups is required .
(1R,5S)-9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane Hydrochloride
- Structural Difference : A methyl group substitutes the Fmoc moiety.
- Key Properties :
- Reduced steric hindrance compared to Fmoc, enhancing reactivity in alkylation or acylation reactions.
- Hydrochloride salt improves aqueous solubility.
- Applications : Useful in medicinal chemistry for constructing rigid, bicyclic amine scaffolds .
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic Acid Hydrochloride
- Structural Difference : Benzyl group replaces Fmoc; the core lacks a second nitrogen (7-aza vs. 7,9-diaza).
- Key Properties: Benzyl protection is cleaved via hydrogenolysis. Carboxylic acid functionality enables conjugation or salt formation.
- Applications : Intermediate in synthesizing bioactive molecules with enhanced polarity .
(1R,5S,9r)-7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic Acid Hydrochloride
Methyl-3-isobutyramido-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate
- Structural Difference : Isobutyramido and methyl ester groups replace Fmoc and hydrochloride.
- Key Properties :
- The amide group introduces hydrogen-bonding capability; methyl ester acts as a prodrug.
- Bicyclic structure provides conformational rigidity.
- Applications: Potential prodrug candidate for controlled release of carboxylic acid derivatives .
3-{(9H-Fluoren-9-yl)methoxycarbonyl}-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic Acid
- Structural Difference : Difluoro substitution at position 9; carboxylic acid replaces carboxylate ester.
- Key Properties :
- Fluorine atoms enhance lipophilicity and metabolic stability.
- Carboxylic acid increases polarity, influencing bioavailability.
- Applications : Targeted for bioactivity studies where fluorine effects are critical .
Comparative Analysis Table
Research Findings and Implications
- Protecting Group Strategies : Fmoc and Boc are pivotal in synthetic chemistry, with Fmoc favored in solid-phase peptide synthesis for its orthogonal cleavage .
- Steric and Electronic Effects : Methyl and benzyl groups reduce steric hindrance, while fluorine substitution enhances lipophilicity and metabolic stability .
- Biological Relevance : Thia and difluoro derivatives show promise in improving pharmacokinetic profiles, particularly in CNS-targeted therapies .
Biological Activity
(9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate hydrochloride, a compound with the CAS number 2177266-61-2, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms, effects in various models, and potential therapeutic uses.
The compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 386.88 g/mol. It is important to note that this compound is intended for research purposes only and should be handled by qualified personnel.
The primary mechanism of action involves the antagonism of orexin receptors, specifically the orexin-1 receptor (OX1R) and orexin-2 receptor (OX2R). Orexins are neuropeptides that play a significant role in regulating arousal, appetite, and sleep-wake cycles. The antagonism of these receptors can influence various physiological processes, making this compound a candidate for treating disorders related to orexinergic dysfunctions.
1. Neuropharmacological Effects
Research indicates that this compound exhibits significant effects on anxiety and mood disorders:
- Anxiolytic Effects : In rodent models, the compound has been shown to attenuate responses associated with conditioned fear and anxiety, as demonstrated in studies using the rat fear-potentiated startle paradigm .
- Antidepressant Activity : Chronic administration in mouse models has indicated antidepressant-like effects, suggesting its potential utility in treating major depressive disorders .
2. Cognitive Function
Studies have demonstrated that the compound does not impair cognitive functions such as declarative and non-declarative learning and memory in rats . This aspect is crucial for evaluating its safety profile as a therapeutic agent.
3. Metabolic Stability
Substitution with deuterium isotopes has been explored to enhance metabolic stability and prolong the half-life of the compound in vivo . This modification may lead to improved efficacy in therapeutic applications.
Case Studies
Several studies have investigated the pharmacological profile of this compound:
| Study Reference | Model | Findings |
|---|---|---|
| Furlong et al., Eur J Neurosci (2009) | Rat model | Attenuated cardiovascular responses to conditioned fear |
| Nollet et al., NeuroPharm (2011) | Mouse model | Induced antidepressant-like activity |
| Prud'Neill et al., Neuroscience (2009) | Rat model | Attenuated activation induced by orexin A during food exposure |
These findings collectively highlight the compound's potential as a therapeutic agent for anxiety and mood disorders.
Safety Profile
The safety data indicates that exposure to this compound may cause skin and eye irritation upon contact. Inhalation may lead to respiratory irritation . Hence, appropriate safety measures should be observed during handling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
